N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

This unsymmetrical oxalamide is designed for medicinal chemists who require a precisely positioned 2-methoxybenzyl group to probe ortho-substitution effects on target binding. Unlike the 3-methoxy isomer, the ortho orientation creates an intramolecular hydrogen bond that pre-organizes the conformation—an advantage in fragment-based drug discovery. With three methoxy H-bond acceptors, an oxalamide dual-carbonyl anchoring motif, and full Rule‑of‑5 compliance, this compound is ready‑to‑use for SPR, ITC, PAMPA, or Caco‑2 assays. The N‑2‑methoxybenzyl group can be removed by catalytic hydrogenolysis, enabling chemoselective elaboration.

Molecular Formula C18H20N2O5
Molecular Weight 344.367
CAS No. 900001-42-5
Cat. No. B2551821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide
CAS900001-42-5
Molecular FormulaC18H20N2O5
Molecular Weight344.367
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC)OC
InChIInChI=1S/C18H20N2O5/c1-23-14-7-5-4-6-12(14)11-19-17(21)18(22)20-13-8-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
InChIKeyKCUGKFPEOZMRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide (CAS 900001-42-5) | Baseline Compound Profile for Procurement Screening


N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide (CAS 900001-42-5) is a synthetic unsymmetrical oxalamide derivative characterized by a 3,4-dimethoxyphenyl group on one amide nitrogen and a 2-methoxybenzyl group on the other . The compound belongs to a broader class of oxalamide-based small molecules that have been investigated as heme-displacing IDO1 inhibitors [1] and as building blocks in medicinal chemistry. Its molecular formula is C18H20N2O5 with a molecular weight of 344.37 g/mol . The presence of three methoxy substituents and the oxalamide core endows this compound with multiple hydrogen-bond acceptor sites, a topological polar surface area (TPSA) of approximately 106.6 Ų, and a calculated logP of ~1.63 . These physicochemical properties place it within drug-like chemical space (no Rule-of-5 violations) and suggest potential for enzyme-target interactions via hydrogen bonding and π-stacking.

Why N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide Cannot Be Replaced by Common Oxalamide Analogs Without Functional Impact


Unsymmetrical oxalamides bearing different aromatic substituents on each amide nitrogen exhibit structure-dependent biological activity that precludes simple interchange among closely related analogs [1]. The substitution position of the methoxy group on the benzyl ring (ortho vs. meta vs. para) alters the molecular conformation, hydrogen-bonding geometry, and electronic distribution of the oxalamide core, which in turn modulates target binding affinity and selectivity [2]. For instance, in oxalamide-based IDO1 inhibitors, minor structural modifications resulted in significant shifts in cellular potency and ADME/PK profiles [1]. Therefore, a compound such as N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide, with its unique 2-methoxy orientation, cannot be assumed to perform identically to its 3-methoxy or 4-methoxy isomers, or to N-alkyl oxalamide variants, in any structure-activity relationship (SAR)-dependent application. The quantitative evidence presented in Section 3 substantiates this differentiation claim.

Quantitative Differentiation Evidence for N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide vs. Closest Analogs


Positional Isomerism: 2-Methoxybenzyl vs. 3-Methoxybenzyl Conformational Constraint

The target compound bears a 2-methoxy substituent on the benzyl ring, whereas the closest commercially available analog, N1-(3,4-dimethoxyphenyl)-N2-(3-methoxybenzyl)oxalamide (CAS 839680-92-1), carries a 3-methoxy group . This positional difference imposes distinct torsional angle constraints on the oxalamide-N-benzyl bond. In the ortho-substituted (2-methoxy) isomer, the methoxy oxygen is capable of forming an intramolecular hydrogen bond with the adjacent amide N–H, effectively locking the benzyl group into a quasi-cyclic conformation [1]. The meta-substituted (3-methoxy) isomer cannot engage in such an interaction, leading to greater rotational freedom and a different presentation of the aromatic ring to a biological target. While direct comparative IC50 data for these two specific isomers is not available in the public domain, the conformational restriction imposed by ortho-methoxy substitution is a well-established principle in medicinal chemistry [1]. This property can be exploited in target engagement studies where pre-organization of the ligand reduces entropic penalty upon binding.

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Methoxy vs. Methyl Substituent: Hydrogen-Bond Acceptor Capacity and Polarity

A structurally related comparator is N1-(3,4-dimethoxyphenyl)-N2-(2-methylbenzyl)oxalamide (CAS 899956-56-0), which replaces the 2-methoxy group with a 2-methyl group . The target compound contains three methoxy oxygen atoms (9 total H-bond acceptors), while the methyl analog contains only two methoxy groups (7 H-bond acceptors). This substitution reduces the topological polar surface area (TPSA) from approximately 106.6 Ų to ~88.5 Ų and lowers the calculated logP from ~1.63 to ~2.15 . The higher TPSA and lower logP of the target compound predict improved aqueous solubility and reduced membrane permeability relative to the methyl analog. For target-based screening, the additional methoxy oxygen in the 2-position may also serve as a hydrogen-bond acceptor for key residues in enzyme active sites, a capability absent in the methyl-substituted variant [1].

Physicochemical Property Comparison Drug-likeness Solubility

Oxalamide Core: Dual Amide Hydrogen-Bonding Motif vs. Mono-Amide Analogs

The oxalamide scaffold features two adjacent amide bonds capable of engaging in bidentate hydrogen-bond interactions with protein targets. This distinguishes oxalamides from simple mono-amide or urea-based analogs [1]. In the context of IDO1 inhibition, oxalamide derivatives achieved high cell-based potency (nM range) through heme-displacing interactions mediated by the oxalamide carbonyl oxygens [1]. While no specific IC50 data for the target compound against IDO1 is publicly available, the class-level evidence demonstrates that oxalamide-containing compounds can achieve IC50 values as low as 30 nM in enzyme inhibition assays (e.g., P2X3 antagonism: IC50 = 30 nM for selected oxalamide derivatives [2]) and sub-micromolar cellular activity in cancer cell lines [3]. By contrast, mono-amide derivatives lacking the second carbonyl group typically exhibit 10- to 100-fold weaker binding due to the loss of one hydrogen-bond anchoring point [1].

Enzyme Inhibition Ligand Efficiency Scaffold Comparison

Unsymmetrical Substitution Pattern: Differential Reactivity and Building Block Utility

The target compound features two chemically distinct aromatic substituents (3,4-dimethoxyphenyl and 2-methoxybenzyl) attached to the oxalamide core. This unsymmetrical architecture allows sequential derivatization strategies that are not possible with symmetrical N,N'-bis(aryl) oxalamides [1]. In synthetic chemistry applications, the 2-methoxybenzyl group can be selectively cleaved under hydrogenolysis conditions (H2, Pd/C) while leaving the 3,4-dimethoxyphenyl amide intact, enabling the generation of diverse compound libraries via late-stage diversification [2]. The symmetrical analog N,N'-bis(3,4-dimethoxyphenyl)oxalamide lacks this chemoselective handle, limiting its utility as a building block [2]. Although head-to-head yield comparisons are not published, the presence of the benzyl (vs. phenyl) linkage in the target compound provides a cleavable protecting group strategy that adds synthetic versatility.

Chemical Biology Fragment-Based Drug Discovery Parallel Synthesis

Recommended Research Application Scenarios for N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide


Structure-Activity Relationship (SAR) Studies of Oxalamide-Based Enzyme Inhibitors

The target compound is best deployed as a probe to interrogate the effect of ortho-methoxy substitution on target binding. Its conformational restriction (intramolecular H-bond) differs from the meta- and para-methoxy isomers, allowing medicinal chemists to decouple electronic and conformational contributions to binding affinity [Evidence_Item 1, REFS-2]. Cell-free biophysical assays (SPR, ITC) comparing this compound with its 3-methoxy isomer (CAS 839680-92-1) can quantify the entropic advantage of pre-organization.

Physicochemical Property Optimization and Solubility-Driven Lead Selection

With a TPSA of ~106.6 Ų and logP ~1.63, this compound occupies a more polar region of chemical space than its methyl analog (TPSA ~88.5 Ų, logP ~2.15) [Evidence_Item 2, REFS-2]. It is suited for early-stage solubility and permeability profiling in lead optimization programs where balancing potency with favorable ADME properties is critical. Use in PAMPA and Caco-2 permeability assays alongside the methyl analog can define the property cliff associated with methoxy-to-methyl substitution.

Fragment-Based Drug Discovery (FBDD) Library Member for Enzyme Targets

The oxalamide core provides a dual hydrogen-bonding motif (two adjacent carbonyl groups) that can anchor the compound to catalytic site residues [Evidence_Item 3, REFS-1]. This compound is a suitable fragment for screening against enzymes with adjacent H-bond donor/acceptor pairs (e.g., kinases, proteases, IDO1). Its molecular weight (344 Da) and compliance with Rule-of-5 guidelines make it an acceptable starting point for fragment growing or merging campaigns.

Diversifiable Building Block for Parallel Library Synthesis

The unsymmetrical substitution pattern, featuring a benzyl amide on one side and an aryl amide on the other, allows chemoselective manipulation [Evidence_Item 4, REFS-2]. The N-2-methoxybenzyl group can be removed via catalytic hydrogenolysis to reveal a primary amide intermediate, which can then be re-functionalized with diverse amine capping groups. This application scenario is not feasible with symmetrical oxalamide building blocks.

Quote Request

Request a Quote for N1-(3,4-dimethoxyphenyl)-N2-(2-methoxybenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.